molecular formula C14H21N B1360367 N-[(4-tert-butylphenyl)methyl]cyclopropanamine CAS No. 119290-83-4

N-[(4-tert-butylphenyl)methyl]cyclopropanamine

Cat. No.: B1360367
CAS No.: 119290-83-4
M. Wt: 203.32 g/mol
InChI Key: WOEIDUGAOYDNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-tert-butylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C14H21N. It consists of a cyclopropane ring attached to an amine group, which is further connected to a 4-tert-butylphenyl group. This compound is notable for its unique structure, which combines the strained three-membered cyclopropane ring with the bulky tert-butyl group, potentially leading to interesting chemical properties and reactivity .

Scientific Research Applications

N-[(4-tert-butylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopropylamine. The reaction is carried out under basic conditions, often using a solvent like dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, displacing the chloride ion and forming the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The cyclopropane ring’s strain and the bulky tert-butyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-butylphenyl)methyl]cyclopropanamine
  • N-[(4-tert-butylphenyl)methyl]cyclobutanamine
  • N-[(4-tert-butylphenyl)methyl]cyclopentanamine

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a tert-butyl group. This structure imparts distinct chemical properties, such as increased ring strain and steric hindrance, which can affect its reactivity and interactions with other molecules .

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)12-6-4-11(5-7-12)10-15-13-8-9-13/h4-7,13,15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIDUGAOYDNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922919
Record name N-[(4-tert-Butylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119290-83-4
Record name Cyclopropanamine, N-((4-tert-Butylphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-tert-Butylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.